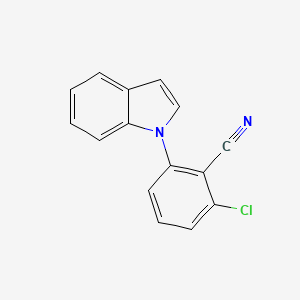

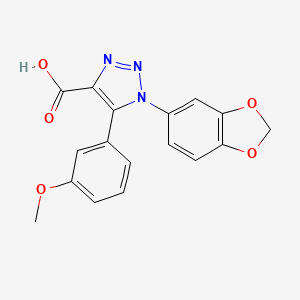

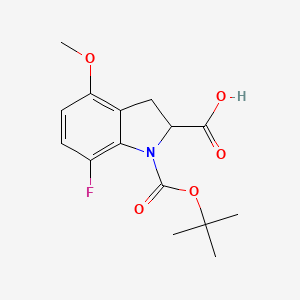

![molecular formula C8H4F3N2NaO4 B2496151 Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate CAS No. 2361643-47-0](/img/structure/B2496151.png)

Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate involves complex chemical reactions, including multicomponent reactions and catalysis by sodium compounds. For instance, sodium acetate has been used to catalyze tandem Knoevenagel–Michael multicomponent reactions involving aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids, leading to the formation of substituted compounds with high yields. This demonstrates the compound's potential in facilitating the synthesis of various chemical entities (Elinson, Nasybullin, & Nikishin, 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through crystallography and theoretical methods. For example, the crystal structure of sodium 5-nitro-2-pyridonate trihydrate reveals edge-shared chains of NaO(6) octahedra, highlighting the complex intermolecular interactions that stabilize the structure. This insight into the molecular architecture can inform the understanding of sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate's structure and its potential interactions (Muthuraman, Nicoud, & Bagieu-Beucher, 2000).

Chemical Reactions and Properties

The chemical properties of sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate and its derivatives can be explored through their reactions and behaviors under different conditions. For instance, the sodium dithionite-initiated coupling of related compounds demonstrates the reactivity and potential applications of this chemical class in synthesizing novel organic compounds (Dmowski, Piasecka-Maciejewska, & Urbańczyk-Lipkowska, 2003).

Physical Properties Analysis

The physical properties of sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate, such as solubility, melting point, and crystalline structure, are crucial for its application in various scientific fields. Studies on similar compounds, like the thermal and spectroscopic properties of light lanthanides (III) and sodium complexes, provide valuable insights into how the physical characteristics of sodium complexes can influence their stability and behavior under different environmental conditions (Rzączyńska, Danczowska-Burdon, & Sienkiewicz-Gromiuk, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential as a catalyst or reactant in chemical synthesis, are essential aspects of sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate's utility in research and industrial applications. For example, the synthesis and characterization of organotin(IV) complexes highlight the versatility and chemical reactivity of sodium compounds, underscoring their importance in the development of new materials and chemical processes (Benetollo, Lobbia, Mancini, Pellei, & Santini, 2005).

科学的研究の応用

Crystal Structure and Synthesis

The compound "Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate" has not been directly identified in the literature. However, research on similar sodium compounds and their derivatives provides insights into the potential applications and characteristics of related chemical entities.

Crystal Structure Analysis : Studies have examined the crystal structures of related sodium compounds, revealing insights into their chemical bonds and interactions. For example, research on sodium 5-nitro-2-pyridonate trihydrate elucidates how sodium ions interact within a crystal lattice, showcasing the importance of these compounds in understanding ionic and molecular arrangements in solids (Muthuraman, Nicoud, & Bagieu-Beucher, 2000).

Synthesis and Characterization : The synthesis of organotin(IV) complexes and their derivatives highlights the versatility of sodium compounds in forming complex molecular structures. These studies offer insights into the synthesis processes and the characterization of new compounds, which can have applications in materials science, catalysis, and potentially in pharmaceuticals (F. Benetollo et al., 2005).

Chemical Reactions and Mechanisms

Reductive Amination : The application of sodium triacetoxyborohydride in the reductive amination of aldehydes and ketones demonstrates the role of sodium compounds in facilitating chemical reactions, which is fundamental in organic synthesis and the development of various chemical products (A. Abdel-Magid et al., 1996).

Complex Formation and Reactivity : Research on the reactivity and complex formation of sodium with various ligands sheds light on the potential applications of sodium compounds in creating new materials with specific functions. This includes the formation of coordination polymers and complexes that have implications in catalysis, environmental remediation, and the development of advanced materials (S. Ghosh, Savitha, & P. K. Bharadwaj, 2004).

Safety and Hazards

将来の方向性

Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

特性

IUPAC Name |

sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O4.Na/c9-8(10,11)4-1-6(13(16)17)5(12-3-4)2-7(14)15;/h1,3H,2H2,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSSKDIOQSOYQI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])CC(=O)[O-])C(F)(F)F.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N2NaO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

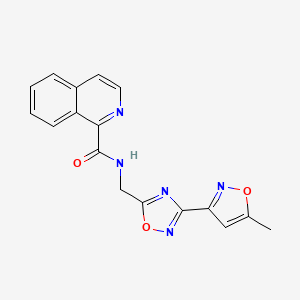

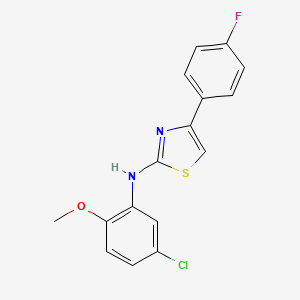

![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B2496069.png)

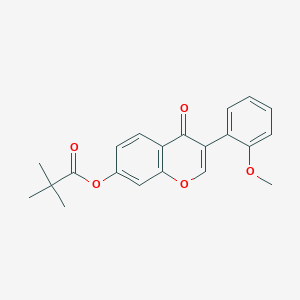

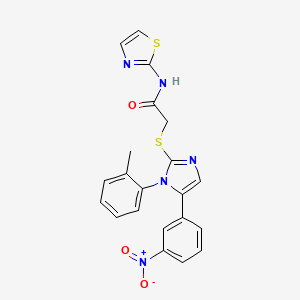

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2496072.png)

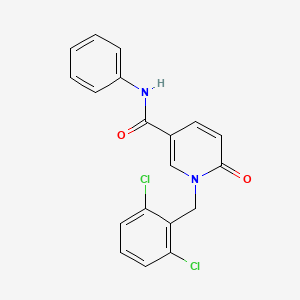

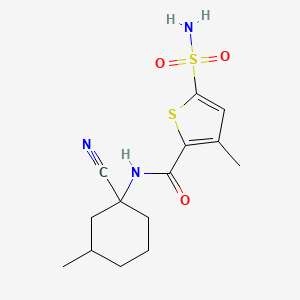

![Thiadiazol-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496074.png)

![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2496085.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2496091.png)